N-(2,4-dibromophenyl)cyclopropanecarboxamide
Description
N-(2,4-dibromophenyl)cyclopropanecarboxamide is a chemical compound with the molecular formula C10H9Br2NO It is known for its unique structural properties, which include a cyclopropane ring attached to a carboxamide group and a dibromophenyl group
Properties
Molecular Formula |
C10H9Br2NO |
|---|---|
Molecular Weight |
318.99 g/mol |
IUPAC Name |
N-(2,4-dibromophenyl)cyclopropanecarboxamide |
InChI |
InChI=1S/C10H9Br2NO/c11-7-3-4-9(8(12)5-7)13-10(14)6-1-2-6/h3-6H,1-2H2,(H,13,14) |
InChI Key |
WMORBAPYYBUDPU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NC2=C(C=C(C=C2)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dibromophenyl)cyclopropanecarboxamide typically involves the reaction of 2,4-dibromoaniline with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride. The product is then purified using recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dibromophenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can facilitate hydrolysis.
Major Products Formed
Substitution: Products include various substituted phenyl derivatives.
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products can include primary amines or alcohols.
Hydrolysis: Products are the corresponding carboxylic acid and amine.
Scientific Research Applications
N-(2,4-dibromophenyl)cyclopropanecarboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly as kinase inhibitors and anti-inflammatory agents.
Material Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interactions with biological targets, such as enzymes and receptors, which can lead to the discovery of new therapeutic agents.
Mechanism of Action
The mechanism of action of N-(2,4-dibromophenyl)cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain kinases by binding to their active sites, thereby blocking their function. This inhibition can lead to downstream effects on cellular signaling pathways, ultimately affecting cell proliferation, apoptosis, or inflammation .
Comparison with Similar Compounds
Similar Compounds
N-phenyl-1-(phenylsulfonamido)cyclopropane-1-carboxamide: This compound is similar in structure but contains a sulfonamide group instead of a dibromophenyl group.
N-(4-fluorophenyl)cyclopropanecarboxamide: This compound has a fluorine atom instead of bromine atoms on the phenyl ring.
Uniqueness
N-(2,4-dibromophenyl)cyclopropanecarboxamide is unique due to the presence of two bromine atoms on the phenyl ring, which can significantly influence its reactivity and interaction with biological targets. The cyclopropane ring also imparts rigidity to the molecule, affecting its overall conformation and binding properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
